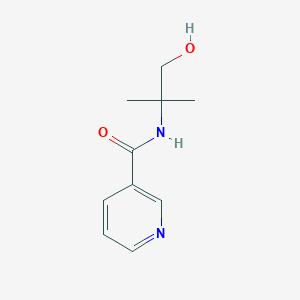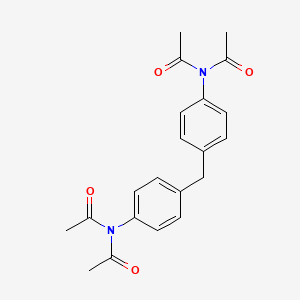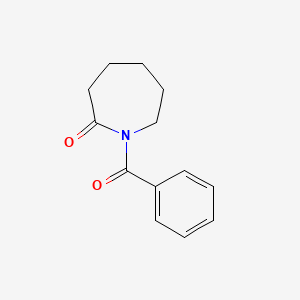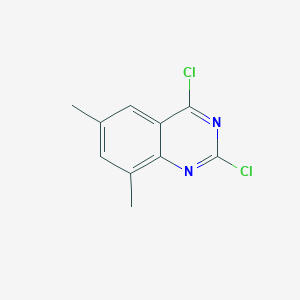
4-Pyridinealdoxime O-Phenethyl Ether
説明
4-Pyridinealdoxime O-Phenethyl Ether (4-PAOPE) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic compound. 4-PAOPE is a derivative of aldoxime, a type of ether that has a nitrogen atom connected to an oxygen atom. The nitrogen atom is connected to a phenethyl group, which consists of a phenyl ring with an ethyl group. 4-PAOPE has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have a wide range of advantages and limitations for lab experiments.
科学的研究の応用
4-Pyridinealdoxime O-Phenethyl Ether has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies, including the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used to investigate the mechanism of action of certain drugs and to study the effects of drugs on the body. Additionally, 4-Pyridinealdoxime O-Phenethyl Ether has been used in the study of toxicology and pharmacology.
作用機序
The mechanism of action of 4-Pyridinealdoxime O-Phenethyl Ether is not fully understood. However, it is known to interact with certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to certain receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyridinealdoxime O-Phenethyl Ether are not fully understood. However, it has been found to have a variety of effects on the body. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase, and to bind to certain receptors, such as the muscarinic acetylcholine receptor. Additionally, it has been found to have an effect on the metabolism of certain drugs, and to have an effect on the body's response to certain drugs.
実験室実験の利点と制限
4-Pyridinealdoxime O-Phenethyl Ether has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is non-toxic. Additionally, it has a wide range of applications in scientific research and can be used to investigate a variety of biochemical and physiological processes. However, it has a number of limitations, including its low solubility in water, its instability in the presence of light, and its potential for toxicity at high concentrations.
将来の方向性
There are a number of potential future directions for 4-Pyridinealdoxime O-Phenethyl Ether research. One potential direction is to further investigate the mechanism of action of the compound and its effects on the body. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its use as a drug or as a tool for studying drug metabolism. Additionally, further research could be conducted to explore the potential toxicity of the compound at high concentrations. Finally, further research could be conducted to explore the potential of synthesizing 4-Pyridinealdoxime O-Phenethyl Ether derivatives with improved properties.
特性
IUPAC Name |
(E)-N-(2-phenylethoxy)-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-4-13(5-3-1)8-11-17-16-12-14-6-9-15-10-7-14/h1-7,9-10,12H,8,11H2/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSPNXPNSIVQI-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO/N=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6267-22-7 | |
| Record name | MLS002608064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PYRIDINEALDOXIME O-PHENETHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-tert-butyl-N-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrazole-3-carboxamide](/img/structure/B1658864.png)

![Spiro[5.5]undecan-2-amine, hydrochloride](/img/structure/B1658868.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B1658870.png)

![2-Tert-butyl-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1658876.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)




![Ethyl 4-chloro-2-nitro-5-[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B1658884.png)
![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide](/img/structure/B1658885.png)